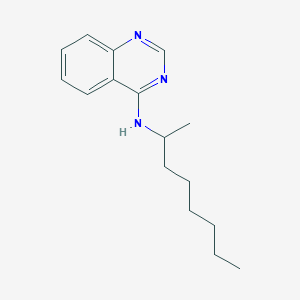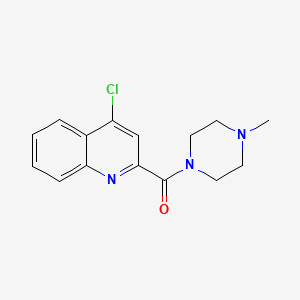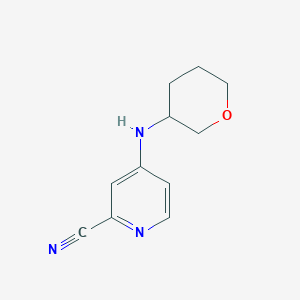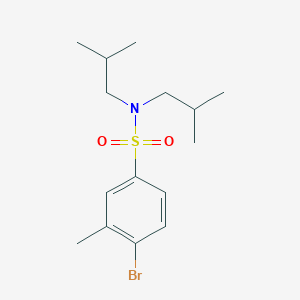
N-octan-2-ylquinazolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-octan-2-ylquinazolin-4-amine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as Octyl-Q or 2-Octyl-4(1H)-quinazolinone and has a molecular formula of C18H24N2O. In
Wirkmechanismus
The mechanism of action of N-octan-2-ylquinazolin-4-amine is not fully understood. However, studies have suggested that it works by inhibiting specific enzymes or proteins that are involved in the progression of various diseases. For example, it has been found to inhibit the growth of cancer cells by targeting the DNA replication process. Additionally, N-octan-2-ylquinazolin-4-amine has been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that N-octan-2-ylquinazolin-4-amine has several biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in animal models. Furthermore, this compound has been shown to have low toxicity and does not cause significant harm to healthy cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-octan-2-ylquinazolin-4-amine in lab experiments is its versatility. It can be used for various applications, including cell culture studies, animal models, and biochemical assays. Additionally, this compound has a relatively simple synthesis method and can be obtained in high yield and purity. However, there are also some limitations to using N-octan-2-ylquinazolin-4-amine. For example, it is not water-soluble, which can limit its use in certain experiments. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for the research and development of N-octan-2-ylquinazolin-4-amine. One potential area of focus is the development of new synthetic methods that can improve the yield and purity of this compound. Additionally, further studies are needed to explore its potential applications in other fields, such as materials science and nanotechnology. Furthermore, research is needed to fully understand its mechanism of action and potential side effects, which could lead to the development of new drugs and therapies. Finally, the use of N-octan-2-ylquinazolin-4-amine as a fluorescent probe for the detection of metal ions in biological samples is an area of active research and has the potential for significant impact in the field of bioanalytical chemistry.
In conclusion, N-octan-2-ylquinazolin-4-amine is a promising compound that has potential applications in various fields of scientific research. Its versatile nature, low toxicity, and potential for therapeutic use make it an attractive candidate for further study. With continued research and development, this compound could lead to the development of new drugs and therapies that could benefit society.
Synthesemethoden
The synthesis of N-octan-2-ylquinazolin-4-amine involves the reaction of 2-aminobenzonitrile with 1-octanamine in the presence of a catalyst. The reaction takes place at high temperature and pressure, and the product is obtained after several purification steps. This method has been reported in various scientific journals and has been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-octan-2-ylquinazolin-4-amine has been extensively studied for its potential applications in various fields of scientific research. It has been found to have anticancer, antimicrobial, and anti-inflammatory properties. Research has also shown that this compound can be used as a fluorescent probe for the detection of metal ions in biological samples. Furthermore, N-octan-2-ylquinazolin-4-amine has been used as a precursor for the synthesis of other bioactive compounds.
Eigenschaften
IUPAC Name |
N-octan-2-ylquinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3/c1-3-4-5-6-9-13(2)19-16-14-10-7-8-11-15(14)17-12-18-16/h7-8,10-13H,3-6,9H2,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBMWIRZPNUMCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)NC1=NC=NC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1-Benzothiophen-5-ylamino)methyl]-4-methylphenol](/img/structure/B7570323.png)


![5-[[Methyl(1,3-thiazol-4-ylmethyl)amino]methyl]thiophene-2-carboxylic acid](/img/structure/B7570343.png)
![4-[(Oxan-3-ylcarbamoylamino)methyl]benzoic acid](/img/structure/B7570351.png)
![N-(oxan-3-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7570378.png)


![Ethyl 3-bromo-4-[1-(furan-2-yl)propan-2-ylamino]benzoate](/img/structure/B7570396.png)
![3-[(2,4-Dimethylphenyl)sulfonylmethyl]benzonitrile](/img/structure/B7570409.png)

![1-[3-Fluoro-4-(oxolan-3-yloxy)phenyl]ethanone](/img/structure/B7570417.png)
![N-[(3-bromophenyl)methyl]-2-methylquinolin-8-amine](/img/structure/B7570423.png)
![3-[[[2-(Cyclohexen-1-yl)acetyl]amino]methyl]benzoic acid](/img/structure/B7570424.png)